N'-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide
Description
N'-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a fluorinated thiazole derivative featuring:
- Aromatic substituents: A 2-fluorophenyl group attached to the ethanediamide nitrogen and a 4-fluorophenyl group on the thiazole ring.
- Heterocyclic core: A 4-methyl-1,3-thiazole moiety, known for its role in modulating biological activity.
- Linker: An ethyl chain connecting the thiazole and ethanediamide groups.
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2S/c1-12-17(28-20(24-12)13-6-8-14(21)9-7-13)10-11-23-18(26)19(27)25-16-5-3-2-4-15(16)22/h2-9H,10-11H2,1H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNFIRRUHFYJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Hantzsch thiazole synthesis, where a substituted thiourea reacts with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic rings or alkyl chains.
Scientific Research Applications
N’-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N’-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical parameters of the target compound with structurally related analogs:
Key Observations :
- Fluorine vs.
- Ethyl vs. Fluorine : ’s ethyl group at R1 reduces polarity, which may affect solubility and membrane permeability .
- Methoxy-Methyl Substitution : ’s methoxy-methyl group introduces hydrogen-bonding capacity, influencing receptor binding .
Mechanistic Insights :
- Fluorophenyl-thiazole derivatives (e.g., ) exhibit kinase inhibition by competing with ATP binding pockets, a trait likely shared by the target compound .
- Chlorophenyl analogs () may prioritize metabolic stability over potency due to reduced electronegativity .
Biological Activity
N'-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a novel compound with significant potential in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a thiazole ring, which is known for its biological activity, particularly in anti-inflammatory and anticancer applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Notably, it has been studied for its potential as an inhibitor of key enzymes such as phosphodiesterase (PDE) and mitogen-activated protein kinases (MAPK), which play crucial roles in inflammatory responses and cellular proliferation.
Pharmacological Effects
- Anti-inflammatory Activity : Research indicates that the compound exhibits significant anti-inflammatory properties by inhibiting TNFα release and modulating cytokine production. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases.
Study 1: Anti-inflammatory Efficacy
In a study involving rodent models of inflammation, the administration of the compound resulted in a marked reduction in paw edema and inflammatory cytokines compared to control groups. The study highlighted its potential as a therapeutic agent for chronic inflammatory conditions .
Study 2: Anticancer Activity
A recent investigation focused on the compound's effects on various cancer cell lines. Results showed that it inhibited cell viability and induced apoptosis in breast cancer cells through the modulation of apoptotic markers such as Bcl-2 and Bax .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Model/System | Outcome |
|---|---|---|---|
| Anti-inflammatory | TNFα inhibition | Rodent models | Reduced paw edema |
| Anticancer | Induction of apoptosis | Breast cancer cell lines | Decreased cell viability |
| Neuroprotection | Oxidative stress reduction | Neuronal cell cultures | Enhanced cell survival |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
